molecular formula C9H7ClF2O2 B15362664 Ethyl 6-chloro-2,3-difluorobenzoate

Ethyl 6-chloro-2,3-difluorobenzoate

Cat. No.: B15362664
M. Wt: 220.60 g/mol
InChI Key: QQMMVFVZHSOYCK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3-difluorobenzoate: is a chemical compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid where the benzene ring is substituted with chlorine and fluorine atoms at the 6, 2, and 3 positions, respectively, and an ethyl group at the carboxylate position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 2,3-difluorobenzoic acid followed by esterification

  • Esterification Reaction: The resulting 6-chloro-2,3-difluorobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control of reaction conditions, ensuring high yield and purity. The process involves large-scale halogenation and esterification reactions, with rigorous purification steps to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium amide (NaNH2) and strong bases are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Ethyl 6-chloro-2,3-difluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in various biological assays.

Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Ethyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

  • Ethyl 3-chloro-2,6-difluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.

  • Methyl 2-fluorobenzoate: Contains a fluorine atom but lacks the chlorine substitution.

  • 2,6-Difluorobenzoic acid: A related compound without the ethyl ester group.

Uniqueness: Ethyl 6-chloro-2,3-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that are not accessible to its analogs.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

ethyl 6-chloro-2,3-difluorobenzoate

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3

InChI Key

QQMMVFVZHSOYCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)Cl

Origin of Product

United States

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